An In-depth Technical Guide to 4-Bromo-3-ethyl-1H-pyrazole: Chemical Properties and Structure
An In-depth Technical Guide to 4-Bromo-3-ethyl-1H-pyrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of 4-Bromo-3-ethyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to provide well-founded estimations of its characteristics and outlines detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Identifiers
The structure of 4-Bromo-3-ethyl-1H-pyrazole is characterized by a five-membered pyrazole ring with a bromine atom at the 4-position and an ethyl group at the 3-position. The presence of a proton on one of the nitrogen atoms gives rise to tautomerism.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-Bromo-3-ethyl-1H-pyrazole |
| Molecular Formula | C₅H₇BrN₂ |
| Canonical SMILES | CCC1=NN=C(Br)C1 |
| InChI Key | (Predicted) |
| CAS Number | (Not assigned) |
Note: The InChI Key and CAS Number are not available as this compound is not widely cataloged. The SMILES string represents one of the possible tautomers.
Physicochemical Properties (Estimated)
The following table summarizes the estimated physicochemical properties of 4-Bromo-3-ethyl-1H-pyrazole. These values are extrapolated from known data for structurally similar compounds such as 4-bromo-1H-pyrazole and 4-bromo-3-methyl-1H-pyrazole.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Reference Compounds |
| Molecular Weight | 175.03 g/mol | (Calculated) |
| Melting Point | 70 - 80 °C | 4-bromo-1H-pyrazole (93-96 °C)[1], 4-bromo-3-methyl-1H-pyrazole (solid)[2] |
| Boiling Point | > 200 °C | 4-bromo-1H-pyrazole (250-260 °C)[1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | General solubility of pyrazole derivatives |
| Appearance | White to off-white crystalline solid | Common appearance of similar pyrazoles[1] |
Proposed Synthesis
A plausible synthetic route to 4-Bromo-3-ethyl-1H-pyrazole involves a two-step process starting from a suitable 1,3-diketone, followed by bromination.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Ethyl-1H-pyrazole
-
To a solution of 3-ethyl-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 3-ethyl-1H-pyrazole.
Step 2: Synthesis of 4-Bromo-3-ethyl-1H-pyrazole
-
Dissolve 3-ethyl-1H-pyrazole (1 equivalent) in dimethylformamide (DMF) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-3-ethyl-1H-pyrazole.[3]
Spectroscopic Characterization (Predicted)
The following sections detail the expected spectroscopic data for 4-Bromo-3-ethyl-1H-pyrazole based on the analysis of similar compounds.
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 12.0 - 13.0 | br s | - |
| CH (pyrazole ring) | 7.5 - 7.8 | s | - |
| CH₂ (ethyl group) | 2.5 - 2.8 | q | ~7.5 |
| CH₃ (ethyl group) | 1.1 - 1.3 | t | ~7.5 |
Solvent: CDCl₃ or DMSO-d₆
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=C (C3, pyrazole ring) | 145 - 150 |
| C=C (C5, pyrazole ring) | 130 - 135 |
| C-Br (C4, pyrazole ring) | 95 - 100 |
| CH₂ (ethyl group) | 20 - 25 |
| CH₃ (ethyl group) | 12 - 15 |
Solvent: CDCl₃ or DMSO-d₆
Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument.
-
Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction.[4][5]
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch | 1550 - 1620 | Medium |
| C=C stretch | 1450 - 1550 | Medium |
| C-Br stretch | 500 - 600 | Strong |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6][7]
Mass Spectrometry
Predicted Fragmentation:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z ≈ 174 and 176 in a ~1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Major Fragments: Loss of Br (M-79/81), loss of the ethyl group (M-29), and fragmentation of the pyrazole ring.
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquire the mass spectrum over a suitable m/z range.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.[9][10]
Potential Applications in Research and Drug Development
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[6][11] 4-Bromo-3-ethyl-1H-pyrazole, as a functionalized pyrazole, serves as a versatile building block for the synthesis of more complex molecules. The bromine atom at the 4-position is particularly useful for introducing further diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[12] This makes it a valuable intermediate for the development of novel therapeutic agents in areas including oncology, inflammation, and infectious diseases.[13]
Conclusion
While direct experimental data for 4-Bromo-3-ethyl-1H-pyrazole is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The outlined protocols offer a starting point for researchers to produce and validate the properties of this compound, paving the way for its use in synthetic and medicinal chemistry programs. The unique combination of the pyrazole core, a reactive bromine handle, and an ethyl substituent makes it a promising scaffold for the development of novel chemical entities.
References
- 1. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 2. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. emory.edu [emory.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Microdroplet Mass Spectrometry Enables Extremely Accelerated Pepsin Digestion of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. nbinno.com [nbinno.com]
- 13. chem.libretexts.org [chem.libretexts.org]
